![molecular formula C25H28O2S B14476632 1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene CAS No. 72618-90-7](/img/structure/B14476632.png)
1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene is an organic compound with the molecular formula C25H28O2S It is characterized by the presence of three benzene rings connected through a central sulfur atom and a 2,2-diethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene typically involves the reaction of tribenzyl chloride with 2,2-diethoxyethanethiol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation) are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Nitro, bromo, and sulfonyl derivatives of the benzene rings.
Scientific Research Applications
1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cellular pathways involved in inflammation and cancer, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene
- 2-[(2,2-Diethoxyethyl)sulfanyl]-1,1-diethoxyethane
- 1,1-diethoxy-2-(propan-2-ylsulfanyl)ethane
Uniqueness
1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene is unique due to its three benzene rings connected through a central sulfur atom and a 2,2-diethoxyethyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
72618-90-7 |
|---|---|
Molecular Formula |
C25H28O2S |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
[2,2-diethoxyethylsulfanyl(diphenyl)methyl]benzene |
InChI |
InChI=1S/C25H28O2S/c1-3-26-24(27-4-2)20-28-25(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,3-4,20H2,1-2H3 |
InChI Key |
IZRHGMMVKAQAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


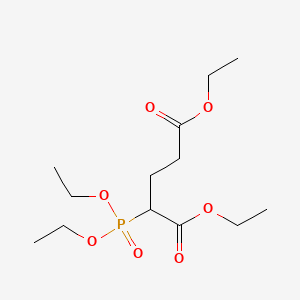
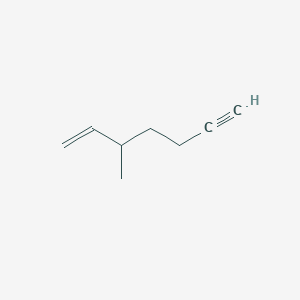
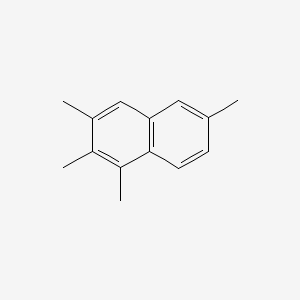
![2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol](/img/structure/B14476582.png)
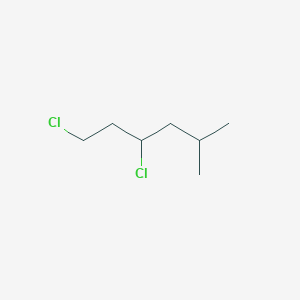
![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
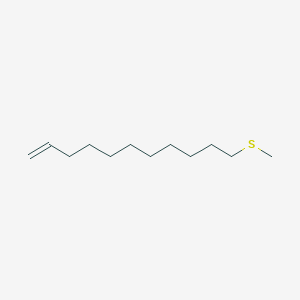
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)
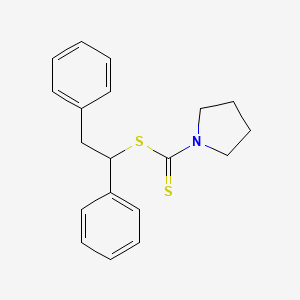
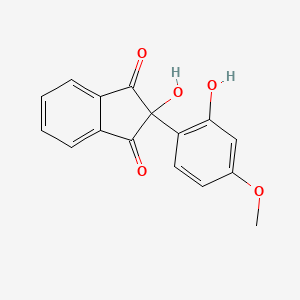

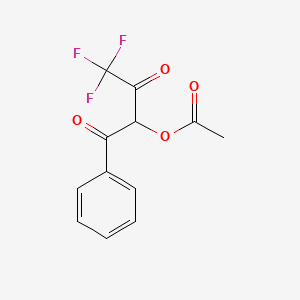
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)
